molecular formula C7H8ClNO2S B1463149 2-Chloro-5-[(methylsulfonyl)methyl]pyridine CAS No. 1158608-08-2

2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Cat. No.: B1463149
CAS No.: 1158608-08-2
M. Wt: 205.66 g/mol
InChI Key: IRDBHHYEFJTWNN-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a heterocyclic organic compound belonging to the pyridine family. Its systematic IUPAC name reflects the substitution pattern on the pyridine ring: a chlorine atom at position 2 and a methylsulfonylmethyl group at position 5. The compound is also known by alternative names, including this compound and 5-[(methylsulfonyl)methyl]-2-chloropyridine.

Property Value
CAS Registry Number 1158608-08-2
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.665 g/mol
Synonyms 2-Chloro-5-(methylsulfonylmethyl)pyridine; 5-(Chloromethyl)-2-(methylsulfonyl)pyridine

The molecular structure consists of a pyridine core modified by a chlorine atom and a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. This combination of functional groups confers distinct electronic and steric properties, influencing its reactivity and applications in synthetic chemistry.

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in advancements in pyridine chemistry over the past century. Pyridine itself, first isolated from coal tar in the 19th century, became a cornerstone of heterocyclic chemistry due to its aromaticity and versatility in substitution reactions. The introduction of sulfonyl groups into pyridine derivatives gained prominence in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals.

The synthesis of chlorinated pyridines, such as 2-chloropyridine, emerged as a critical step in producing herbicides and fungicides. The addition of methylsulfonyl groups further expanded the scope of these compounds, particularly in medicinal chemistry, where sulfonyl moieties enhance solubility and target binding. The specific compound this compound likely arose from efforts to optimize the electronic and steric profiles of pyridine-based intermediates for drug discovery and materials science.

Key historical milestones include:

  • 1950s–1970s : Development of pyridine sulfonation techniques, enabling controlled introduction of sulfonyl groups.
  • 1980s–2000s : Expansion of chloropyridine applications in agrochemicals, necessitating derivatives with improved stability and reactivity.
  • 2010s–Present : Refinement of synthetic methods for multisubstituted pyridines, supported by computational modeling and green chemistry principles.

Structural Relationship to Pyridine Derivatives

This compound shares structural motifs with several important pyridine derivatives, as illustrated below:

Compound Substituents Key Differences
Pyridine Unsubstituted Baseline aromatic system
2-Chloropyridine -Cl at position 2 Lacks sulfonyl group
5-Methylsulfonylpyridine -SO₂CH₃ at position 5 Lacks chloromethyl group
2-Chloro-5-methylpyridine -Cl at position 2, -CH₃ at position 5 Replaces sulfonyl with methyl

The chlorine atom at position 2 exerts an electron-withdrawing effect, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. Concurrently, the methylsulfonylmethyl group at position 5 introduces steric bulk and enhances solubility through its polar sulfonyl moiety. This combination creates a unique electronic landscape, making the compound a valuable intermediate in cross-coupling reactions and nucleophilic substitutions.

The compound’s structural features align with trends in modern heterocyclic chemistry, where multisubstituted pyridines are engineered for specific applications, such as:

  • Pharmaceuticals : Sulfonyl groups improve pharmacokinetic properties.
  • Agrochemicals : Chlorine enhances bioactivity and environmental stability.
  • Materials Science : Tunable electronic properties support advanced material design.

Properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBHHYEFJTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672481
Record name 2-Chloro-5-[(methanesulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158608-08-2
Record name 2-Chloro-5-[(methanesulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-[(methylsulfonyl)methyl]pyridine
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Preparation Methods

Starting Material and Initial Halogenation

  • The synthesis often begins with 5-methyl-3,4-dihydro-2(1H)-pyridone , which undergoes halogenation.
  • Halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide are used to add halogen atoms across the double bond of the pyridone ring, forming a dihalo intermediate (dihalo compound of formula (I)).

Dehydrohalogenation and Chlorination

  • The dihalo compound is then heated (100–170 °C) in the presence of a high boiling solvent (e.g., toluene, xylene, chlorobenzene, or preferably 1,2,4-trichlorobenzene) to effect dehydrohalogenation , yielding 2-chloro-5-methylpyridine (formula (II)).
  • Further chlorination can be performed using chlorinating agents such as phosphorus oxychloride (POCl3) or phosgene , typically in stoichiometric excess (up to 70 mole %, preferably ~50%) relative to the dihalo compound.
  • The chlorination is carried out at elevated temperatures (80–130 °C, ideally ~120 °C) over 0.5 to 10 hours, often with the chlorinating agent added gradually to a solution of the dihalo compound in the solvent.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Solvent Notes
Halogenation of dihydropyridone Chlorine, bromine, sulphuryl chloride/bromide 50–60 °C 1,2,4-Trichlorobenzene preferred Formation of dihalo compound (I)
Dehydrohalogenation Heat, no additional reagent 100–170 °C Aromatic or halogenated aromatic hydrocarbons Formation of 2-chloro-5-methylpyridine (II)
Chlorination Phosphorus oxychloride or phosgene 80–130 °C (ca. 120 °C) Same as above Chlorination of pyridine ring

Introduction of the Methylsulfonyl Group at the 5-Position

The methyl group at the 5-position of 2-chloro-5-methylpyridine is converted to the methylsulfonylmethyl substituent typically via:

While direct preparation methods for this compound are less commonly detailed in public patents, analogous synthetic routes involve:

  • Oxidation of 2-chloro-5-methylpyridine to 2-chloro-5-(methylsulfonylmethyl)pyridine using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with catalysts .
  • Alternatively, alkylation of 2-chloro-5-pyridylmethyl intermediates with methylsulfonyl-containing electrophiles.

Representative Synthetic Route (Summary)

Step Intermediate/Compound Reagents/Conditions Outcome
1 5-methyl-3,4-dihydro-2(1H)-pyridone Chlorination (Cl2 or SO2Cl2) at 50–60 °C Dihalo compound (I)
2 Dihalo compound (I) Heat 100–170 °C in 1,2,4-trichlorobenzene 2-chloro-5-methylpyridine (II)
3 2-chloro-5-methylpyridine (II) Chlorination with POCl3 or phosgene, 80–130 °C Further chlorinated intermediates (optional)
4 2-chloro-5-methylpyridine Oxidation with m-CPBA or H2O2/catalyst This compound

Research Findings and Notes

  • The use of 1,2,4-trichlorobenzene as a solvent is preferred due to its high boiling point and chemical stability under chlorination conditions.
  • Phosphorus oxychloride is a preferred chlorinating agent due to its efficiency and ability to be used in stoichiometric excess to drive the reaction to completion.
  • The oxidation step to introduce the methylsulfonyl group requires careful control to avoid overoxidation or ring degradation.
  • The overall synthesis benefits from high yields and scalability , making it suitable for industrial production.
  • Purification steps typically involve aqueous workup and distillation or crystallization to isolate the target compound.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 5-methyl-3,4-dihydro-2(1H)-pyridone
Key Halogenating Agents Cl2, SO2Cl2, POCl3, phosgene
Preferred Solvent 1,2,4-Trichlorobenzene
Reaction Temperatures 50–60 °C (halogenation), 80–130 °C (chlorination), 100–170 °C (dehydrohalogenation)
Oxidizing Agents for Sulfone m-CPBA, H2O2 with catalyst
Yield High (often >80% in multi-step processes)
Scale Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The methylsulfonylmethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.

Scientific Research Applications

2-Chloro-5-[(methylsulfonyl)methyl]pyridine has applications in chemistry, biology, medicine, and industry. It is a chemical compound with a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylsulfonyl group. The molecular formula is C₆H₆ClNO₂S and the molecular weight is approximately 191.64 g/mol.

Scientific Research Applications

  • As an intermediate in synthesis This compound serves as an intermediate in the synthesis of more complex molecules.
  • Studying biological pathways and interactions Its structure suggests possible interactions with biological targets, making it a candidate for biochemical studies to understand enzyme activities or receptor interactions.

Applications in Medicine

In medicinal chemistry, this compound is investigated as a potential therapeutic agent for various diseases, with studies focusing on understanding how it interacts with specific molecular targets to modulate activity.

  • Antitumor studies Similar compounds have demonstrated potent cytotoxicity against multiple cancer cell lines.
  • Neuroprotective effects Piperidine derivatives could offer protective effects against neurodegeneration by inhibiting AChE activity, suggesting their use in cognitive disorders.

Applications in Industry

The compound's unique properties make it valuable in developing new materials or agrochemicals, and its stability under certain conditions enhances its suitability for industrial applications. Derivatives of this compound may possess insecticidal properties, making it relevant in agricultural applications. Its interactions with biological systems have been explored to assess its toxicity and effectiveness against specific pests, and the compound's mechanism of action often involves disrupting essential biological processes in target organisms, thereby enhancing its utility as an insecticide.

Case Studies

  • Medicinal Chemistry A study evaluated the efficacy of this compound in targeting specific receptors involved in neurological disorders and indicated significant modulation of receptor activity, suggesting potential therapeutic benefits.
  • Chemical Synthesis Research focused on optimizing the synthesis route for higher yields and purity and highlighted the use of specific catalysts and solvents that improved reaction efficiency, demonstrating the compound's versatility in synthetic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonylmethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Chloropyridine Derivatives
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (CAS: N/A):
    This compound replaces the methylsulfonylmethyl group with a 4,5-dihydroimidazole moiety. The imidazole ring introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets, such as insect nicotinic acetylcholine receptors .
Sulfonyl-Containing Analogues
  • The pyrimidine ring’s reduced basicity compared to pyridine alters solubility and reactivity, favoring applications in kinase inhibitor synthesis .
  • 2-Chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine (CAS: 101336-63-4):
    The nitromethylene-imidazolidinyl group introduces redox activity, making this compound a candidate for prodrug strategies in pesticide development .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituent
2-Chloro-5-[(methylsulfonyl)methyl]pyridine 218.68 Not reported ~1.2* -CH₂SO₂CH₃
2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine ~250† Not reported ~0.8 -CH₂(imidazoline)
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine 206.65 Not reported ~1.5 -SO₂CH₃ (pyrimidine scaffold)
2-Chloro-5-(trifluoromethyl)pyridine 181.55 35–38 2.8 -CF₃

*Estimated using computational tools (e.g., ChemDraw).
†Estimated based on structural similarity to compounds (MW range: 466–545 g/mol for bulkier derivatives).

  • Melting Points : Derivatives with polar groups (e.g., -SO₂CH₃) typically exhibit higher melting points due to intermolecular dipole interactions. However, data for the target compound is lacking .
  • LogP : The methylsulfonyl group reduces lipophilicity (LogP ~1.2) compared to -CF₃ (LogP 2.8), suggesting lower membrane permeability but improved aqueous solubility .

Biological Activity

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is an organic compound characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylsulfonylmethyl group. Its unique structural features contribute to its significant biological activities, making it a compound of interest in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C7H8ClN2O2S, with a molecular weight of 205.66 g/mol. The presence of the chlorine atom and the methylsulfonyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its structure allows it to inhibit certain enzymes or pathways critical for microbial growth, making it a candidate for pharmaceutical applications against various pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. The mechanism of action may involve interaction with specific enzymes or metabolic pathways crucial for cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Compounds with similar structural features have demonstrated the ability to suppress cyclooxygenase (COX) activity, which is pivotal in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may bind to enzymes involved in metabolic pathways, leading to inhibition or modulation of these pathways.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating further chemical reactions that enhance its biological activity .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Chloro-5-methylpyridineC6H6ClNLacks methylsulfonyl group; simpler structure
3-Chloro-4-(methylsulfonyl)pyridineC7H8ClNO2SDifferent position of chlorine; potential different activity
4-Chloro-3-(methylsulfonyl)pyridineC7H8ClNO2SVariation in substitution pattern; may affect reactivity

The unique substitution pattern of this compound enhances its biological activity compared to these similar compounds, potentially leading to varied applications in pharmaceuticals and agrochemicals .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro tests demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) significantly more than standard treatments like doxorubicin, suggesting its potential as a novel anticancer agent .
  • Anti-inflammatory Effects : In animal models, derivatives similar to this compound exhibited reduced paw edema and inflammatory markers comparable to indomethacin, indicating promising anti-inflammatory properties .

Q & A

Q. What are the key synthetic routes for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthetic routes often involve chlorination and sulfonylation steps. For example, analogous compounds like 2-chloro-5-methylpyridine are synthesized using phthalyl chloride as a chlorinating agent, with triethylamine as a base and dichloromethane as a solvent, achieving 85% yield . Regioselectivity can be controlled by adjusting reaction temperature, stoichiometry, and catalysts. For methylsulfonyl derivatives, sulfonic acid precursors may undergo nucleophilic substitution under controlled pH to ensure functionalization at the 5-position .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : High-resolution NMR (¹³C, ¹H, and ¹⁹F) is critical for structural elucidation. For example, ¹³C-NMR can resolve pyridine ring carbons, while ¹⁹F-NMR (if fluorinated analogs are present) helps confirm substituent positions . Mass spectrometry (HRMS) verifies molecular weight, and FT-IR identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation accuracy .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure. The compound’s chlorinated analogs are corrosive and may cause respiratory irritation (Hazard Class 8, UN3261) . Store in airtight containers under inert atmosphere (e.g., N₂) at 2–8°C to prevent decomposition . Emergency protocols include rinsing eyes with water for 15 minutes and using activated carbon for spill containment .

Advanced Research Questions

Q. How can researchers assess and mitigate the risks of unexpected exothermic reactions during its synthesis?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to map thermal stability. Use adiabatic calorimetry to simulate runaway reactions. For chlorinated pyridines, decomposition products like HCl gas require scrubbers. Implement incremental reagent addition and real-time temperature monitoring (e.g., via in situ IR) to detect exothermic spikes .

Q. What strategies optimize regioselectivity in further functionalization reactions involving this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) can functionalize the pyridine ring at specific positions. For methylsulfonyl groups, steric and electronic effects guide electrophilic substitution. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How do structural modifications at the 5-position affect the compound’s reactivity and potential as a pharmaceutical intermediate?

  • Methodological Answer : Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilic substitution at the 3-position. In drug design, such modifications improve binding affinity to biological targets (e.g., kinase inhibitors). Comparative studies with analogs like 5-chloro-2-methylpyridine (used in antimalarials) reveal structure-activity relationships (SARs) .

Q. What methodologies are used to resolve contradictions in reported toxicity data for similar pyridine derivatives?

  • Methodological Answer : Apply tiered toxicological testing: (1) in vitro assays (e.g., Ames test for mutagenicity), (2) in vivo rodent studies for acute/chronic exposure, and (3) epidemiological reviews. For chloromethylpyridines, conflicting data on carcinogenicity (e.g., limited evidence in RTECS) necessitate meta-analyses of exposure scenarios and dose-response curves .

Q. How can computational chemistry predict degradation pathways and byproducts under various conditions?

  • Methodological Answer : Use software like Gaussian or Schrödinger to model hydrolysis, oxidation, and photolysis pathways. For example, chlorinated pyridines may degrade into CO, HCl, and nitrogen oxides under UV light. Molecular dynamics simulations assess environmental persistence, while QSAR models estimate bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-[(methylsulfonyl)methyl]pyridine
Reactant of Route 2
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2-Chloro-5-[(methylsulfonyl)methyl]pyridine

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